Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-
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Overview
Description
Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- is a chemical compound with the molecular formula C12H22N2O. It is known for its unique structural configuration, which includes a piperidine ring attached to a cyclohexyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- typically involves the reaction of cyclohexylamine with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- is scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-
- Acetamide, N-[(1R,2R)-2-(1-morpholinyl)cyclohexyl]-
Uniqueness
Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
824938-91-2 |
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Molecular Formula |
C13H24N2O |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
N-[(1R,2R)-2-piperidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C13H24N2O/c1-11(16)14-12-7-3-4-8-13(12)15-9-5-2-6-10-15/h12-13H,2-10H2,1H3,(H,14,16)/t12-,13-/m1/s1 |
InChI Key |
OLYCGJFETINCMR-CHWSQXEVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1N2CCCCC2 |
Canonical SMILES |
CC(=O)NC1CCCCC1N2CCCCC2 |
Origin of Product |
United States |
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